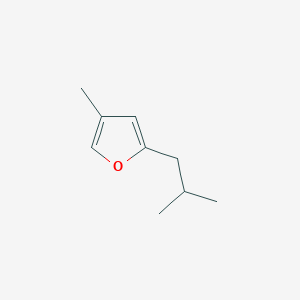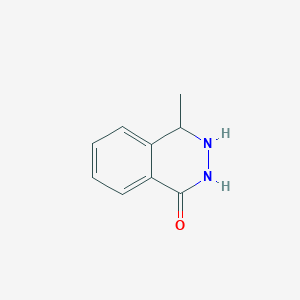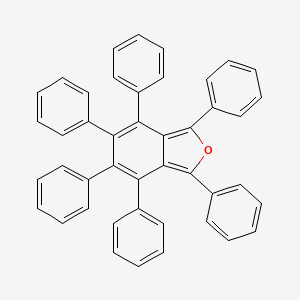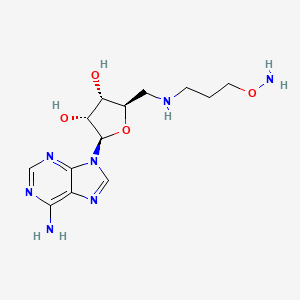
2-Isobutyl-4-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-4-methylfuran is an organic compound with the molecular formula C9H14O. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes an isobutyl group and a methyl group attached to the furan ring. It is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-4-methylfuran can be achieved through several methods. One common approach involves the Prins cyclization of isoprenol and isovaleraldehyde, which produces 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. This intermediate can then be dehydrated to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and efficiency. The process may include steps such as catalytic hydrogenation, cyclization, and dehydration under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-4-methylfuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanic acids or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Furanic acids and aldehydes.
Reduction: Saturated furan derivatives.
Substitution: Halogenated, nitrated, or sulfonated furans.
Scientific Research Applications
2-Isobutyl-4-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-isobutyl-4-methylfuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the isobutyl group.
2-Isobutylfuran: Similar structure but without the methyl group on the furan ring.
4-Methylfuran: Similar structure but without the isobutyl group.
Uniqueness: 2-Isobutyl-4-methylfuran is unique due to the presence of both isobutyl and methyl groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
126861-09-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)furan |
InChI |
InChI=1S/C9H14O/c1-7(2)4-9-5-8(3)6-10-9/h5-7H,4H2,1-3H3 |
InChI Key |
OQMOSIGMGVLRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)


![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)


![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)


![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
![2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12916103.png)
